Dicyclohexylmethanol: A Comprehensive Technical Guide
Dicyclohexylmethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylmethanol, also known as dicyclohexylcarbinol, is a sterically hindered secondary alcohol with the chemical formula C₁₃H₂₄O.[1][2] Its molecular structure consists of a central methanol carbon atom bonded to two cyclohexyl rings and a hydroxyl group. This unique structure imparts specific physical and chemical properties that make it a valuable intermediate and reagent in organic synthesis. This technical guide provides an in-depth overview of the chemical properties of dicyclohexylmethanol, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and purification are also presented.
Chemical and Physical Properties
Dicyclohexylmethanol is typically a white to off-white crystalline solid at room temperature.[3][4] It is characterized by its low solubility in water but good solubility in organic solvents such as ethanol and methanol.[1][4] The compound is relatively stable under standard conditions but should be protected from moisture and strong oxidizing agents.[3][4]
Table 1: Physical and Chemical Properties of Dicyclohexylmethanol
| Property | Value | Reference(s) |
| CAS Number | 4453-82-1 | [2] |
| Molecular Formula | C₁₃H₂₄O | [1][2] |
| Molecular Weight | 196.33 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 58-64 °C | [3][4] |
| Boiling Point | 153-155 °C at 12 mmHg | [4] |
| Density | 0.971 g/cm³ | [5] |
| Solubility | Soluble in organic solvents (e.g., methanol); low solubility in water. | [1][4] |
| pKa | 15.17 ± 0.20 (Predicted) | [4] |
Spectral Data
The structural elucidation of dicyclohexylmethanol is supported by various spectroscopic techniques. The following table summarizes the key spectral data.
Table 2: Spectral Data of Dicyclohexylmethanol
| Technique | Key Features and Observations |
| ¹H NMR | Data available, but specific shifts not detailed in search results. |
| ¹³C NMR | Data available, but specific shifts not detailed in search results. |
| Infrared (IR) Spectroscopy | A broad peak characteristic of an O-H stretch from the alcohol functional group is expected around 3200-3600 cm⁻¹. C-H stretching of the cyclohexyl rings would appear around 2850-3000 cm⁻¹. A C-O stretching band is expected in the 1000-1260 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 196.33. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclohexyl rings. |
Chemical Reactivity and Applications
Dicyclohexylmethanol's primary utility lies in its role as a reagent in organic synthesis.[1] The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding ketone, dicyclohexyl ketone. Its bulky cyclohexyl groups can introduce steric hindrance in a target molecule, influencing reaction stereoselectivity and the properties of the final product. It is also noted for its ability to act as a hydrogen bond donor or acceptor.[10]
Experimental Protocols
Synthesis of Dicyclohexylmethanol
Two primary synthetic routes to dicyclohexylmethanol are the reduction of dicyclohexyl ketone and the Grignard reaction between a cyclohexyl magnesium halide and cyclohexanecarboxaldehyde.
1. Reduction of Dicyclohexyl Ketone with Sodium Borohydride
This is a common and effective method for the synthesis of dicyclohexylmethanol, with reported yields as high as 88%.[11][12]
Materials:
-
Dicyclohexyl ketone
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclohexyl ketone in ethanol.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add aqueous hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dicyclohexylmethanol.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
2. Grignard Synthesis
This method involves the reaction of a Grignard reagent, cyclohexylmagnesium bromide, with cyclohexanecarboxaldehyde.
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Cyclohexanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, addition funnel, and magnetic stir bar, place the magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Initiation: Add a small portion of a solution of cyclohexyl bromide in anhydrous diethyl ether from the addition funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether dropwise from the addition funnel.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Follow steps 5-9 from the reduction protocol to extract, wash, dry, and purify the dicyclohexylmethanol product.
Purification of Dicyclohexylmethanol
Recrystallization is a common method for purifying solid dicyclohexylmethanol.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which dicyclohexylmethanol is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of ethanol and water, or hexanes).
-
Dissolution: Dissolve the crude dicyclohexylmethanol in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of dicyclohexylmethanol.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities or associated signaling pathways of dicyclohexylmethanol. Toxicological studies are not extensive, with safety data sheets indicating that the toxicological properties have not been fully investigated.[3] While some derivatives of related structures, such as dicyclohexylurea, have been investigated for biological activities, these findings are not directly applicable to dicyclohexylmethanol.[13] Further research is required to elucidate any potential pharmacological or biological roles of this compound.
Safety and Handling
Dicyclohexylmethanol is considered irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
Dicyclohexylmethanol is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, such as the reduction of its corresponding ketone or via a Grignard reaction. While its primary application is in synthetic organic chemistry, its biological profile remains largely unexplored, presenting potential opportunities for future research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound.
References
- 1. CAS 4453-82-1: Dicyclohexylmethanol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Dicyclohexylmethanol [webbook.nist.gov]
- 7. Dicyclohexylmethanol [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Dicyclohexylmethanol | 4453-82-1 | EAA45382 | Biosynth [biosynth.com]
- 11. Answered: Ketone reduction 910 Dicyclohexyl ketone Reduce the ketone. 1. NaBH4, ethanol 2. H3O+ H OH Dicyclohexylmethanol (88%) (a 2° alcohol) | bartleby [bartleby.com]
- 12. Solved Ketone reduction→?2.H3O+1.NaBH4,ethanolDicyclohexyl | Chegg.com [chegg.com]
- 13. Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
